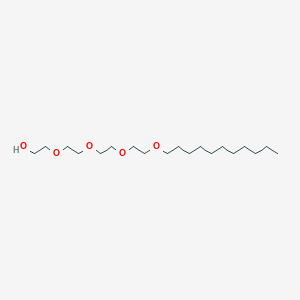

3,6,9,12-Tetraoxatricosan-1-ol

Description

Classification and Chemical Nomenclature of Long-Chain Aliphatic Polyether Alcohols

Long-chain aliphatic polyether alcohols are systematically named and classified based on the IUPAC (International Union of Pure and Applied Chemistry) nomenclature system. libretexts.org The naming convention for these compounds involves identifying the longest carbon chain that includes the carbon atom attached to the hydroxyl group. The parent alkane name is modified by replacing the final "-e" with "-ol". libretexts.orglibretexts.org The positions of the ether oxygen atoms are indicated by locants, treating them as replacements for carbon atoms in the main chain, a system known as oxa-nomenclature.

For 3,6,9,12-Tetraoxatricosan-1-ol, the name indicates a 23-carbon parent chain (tricosane) where the oxygen atoms replace the carbon atoms at positions 3, 6, 9, and 12. The "-1-ol" suffix signifies that a hydroxyl group is attached to the first carbon atom. These compounds are classified as primary alcohols because the carbon atom bonded to the hydroxyl group is attached to only one other carbon atom. libretexts.orglibretexts.org

Polyether alcohols can also be viewed as derivatives of polyethylene (B3416737) glycol (PEG), which are oligomers or polymers of ethylene (B1197577) oxide. drugbank.com In this context, they are often named as monoalkyl ethers of oligo(ethylene glycol). For instance, 3,6,9,12-Tetraoxahexadecan-1-ol is also known as tetraethylene glycol monobutyl ether. nist.gov

| Feature | Description |

| Functional Group | Hydroxyl (-OH) |

| Backbone | Aliphatic chain with ether (C-O-C) linkages |

| IUPAC Suffix | -ol |

| Classification | Primary, secondary, or tertiary based on the carbon attached to the -OH group. libretexts.org |

Historical Development and Evolution of Research on Oligo(ethylene glycol) Derivatives

The study of oligo(ethylene glycol) derivatives has a rich history, initially driven by their utility as surfactants, solvents, and lubricants. nih.gov Early research focused on the synthesis and basic characterization of these compounds. The development of polymerization techniques, such as the anionic ring-opening polymerization of ethylene oxide, was a significant milestone, allowing for the synthesis of polyethylene glycols with controlled molecular weights. acs.org

In recent decades, research has shifted towards creating highly pure, monodisperse oligo(ethylene glycol) derivatives. acs.org This has been crucial for applications where precise molecular structure is paramount, such as in the formation of self-assembled monolayers (SAMs) on surfaces like gold. acs.org The ability to synthesize these molecules with specific chain lengths and terminal functional groups has opened up new avenues in materials science and biomedicine. acs.org For instance, studies have explored the relationship between the number of ethylene glycol units and the physical properties of the resulting materials, such as the conformation of the oligomeric chains, which can transition from an all-trans to a helical structure as the chain length increases. acs.org

Contemporary Significance and Emerging Research Paradigms for Linear Polyether Alcohols

Linear polyether alcohols are at the forefront of various research fields due to their unique properties. Their biocompatibility and hydrophilicity make them central to biomedical applications, including their use in drug delivery systems and as coatings for nanoparticles to improve their stability and circulation time in the body. rsc.orgresearchgate.net The process of attaching polyethylene glycol chains, known as PEGylation, is a widely used strategy to enhance the therapeutic efficacy of drugs and nanoparticles. nih.gov

Emerging research is focused on creating "smart" materials based on linear polyether alcohols that can respond to external stimuli such as temperature. rsc.org For example, gold nanoparticles coated with oligo(ethylene glycol) derivatives have been shown to exhibit thermo-responsive assembly and disassembly in water, a property that can be tuned by controlling the local chemical environment. rsc.org Furthermore, novel synthetic methods are continuously being developed to produce polyethers with diverse and well-defined architectures, including linear, branched, and star-shaped polymers. rsc.orgacs.org These advancements are paving the way for the design of new materials with tailored properties for specific applications, ranging from separation membranes to advanced lubricants for water-based drilling fluids. rsc.orgscirp.org

Contextualization of 3,6,9,12-Tetraoxatricosan-1-ol within its Homologous Series

3,6,9,12-Tetraoxatricosan-1-ol is part of a homologous series of linear polyether alcohols. A homologous series is a series of compounds with the same general formula, usually varying by a single parameter such as the length of the carbon chain. docbrown.info In the case of 3,6,9,12-Tetraoxatricosan-1-ol, it belongs to a series where the number of ethylene glycol repeat units or the length of the terminal alkyl chain can vary.

The properties of compounds within this homologous series change in a predictable manner. For example, increasing the length of the alkyl chain while keeping the number of ether linkages constant will generally increase the hydrophobicity of the molecule. Conversely, increasing the number of ethylene glycol units will enhance its water solubility.

This systematic variation in structure and properties is crucial for fine-tuning the performance of these molecules in specific applications. For instance, in the context of self-assembled monolayers, the length of both the alkyl chain and the oligo(ethylene glycol) segment can influence the thickness, packing density, and surface properties of the resulting monolayer. acs.org

Below is a table showing related compounds in the homologous series, highlighting the systematic variation in their chemical formulas and names.

| Compound Name | Chemical Formula |

| 3,6,9,12-Tetraoxahexadecan-1-ol nist.gov | C12H26O5 |

| 3,6,9,12-Tetraoxatetracosan-1-ol, 1,1'-(hydrogen phosphate) nih.gov | C40H83O12P |

| 3,6,9,12-Tetraoxatricosan-1-ol | C19H40O5 |

| 3,6,9,12-Tetraoxapentacosan-1-ol nih.gov | C21H44O5 |

| 3,6,9,12,15-Pentaoxatricosan-1-ol drugbank.com | C18H38O6 |

Properties

CAS No. |

92669-04-0 |

|---|---|

Molecular Formula |

C19H40O5 |

Molecular Weight |

348.5 g/mol |

IUPAC Name |

2-[2-[2-(2-undecoxyethoxy)ethoxy]ethoxy]ethanol |

InChI |

InChI=1S/C19H40O5/c1-2-3-4-5-6-7-8-9-10-12-21-14-16-23-18-19-24-17-15-22-13-11-20/h20H,2-19H2,1H3 |

InChI Key |

MGAAPFMMNKLGSQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCOCCOCCOCCOCCO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3,6,9,12 Tetraoxatricosan 1 Ol

Fundamental Principles of Polyether Alcohol Synthesis via Ring-Opening Polymerization of Epoxides

The synthesis of polyether alcohols, including 3,6,9,12-Tetraoxatricosan-1-ol, is predominantly achieved through the ring-opening polymerization (ROP) of cyclic ethers, known as epoxides. researchgate.net This method is a cornerstone of industrial polymer production, particularly for generating polyethylene (B3416737) oxide and polypropylene (B1209903) oxide. researchgate.net The process involves the cleavage of the strained three-membered epoxide ring by a nucleophilic or electrophilic attack, leading to chain propagation. The polymerization can be initiated by various species, including anions, cations, or coordination complexes, which dictates the reaction mechanism and the characteristics of the resulting polymer. researchgate.netrsc.org For the synthesis of well-defined polyether alcohols, the anionic ring-opening polymerization (AROP) is a frequently employed and powerful technique. researchgate.netmdpi.com

Anionic Polymerization Techniques for Controlled Chain Growth

Anionic ring-opening polymerization (AROP) is a principal method for synthesizing polyethers with controlled molecular weights and narrow molecular weight distributions. researchgate.net The process is typically initiated by a strong nucleophile, such as an alkoxide, which attacks one of the carbon atoms of the epoxide ring. This attack opens the ring and generates a new, propagating alkoxide species at the end of the growing polymer chain. researchgate.net

The general mechanism proceeds as follows:

Initiation: A nucleophilic initiator (e.g., RO⁻) attacks the epoxide monomer (like ethylene (B1197577) oxide), opening the ring and forming a new alkoxide.

Propagation: The newly formed alkoxide end-group attacks another epoxide monomer, adding it to the chain and regenerating the reactive alkoxide terminus. This step repeats, extending the polyether chain.

Termination: The polymerization is concluded by adding a proton source (e.g., water or acid) to quench the living anionic chain end, resulting in a terminal hydroxyl group.

A key advantage of AROP is its "living" nature under ideal conditions, meaning that chain-terminating side reactions are minimal. This allows for the synthesis of polymers where the chain length is directly proportional to the molar ratio of the monomer consumed to the initiator used. However, challenges such as chain transfer reactions to the monomer can occur, particularly with substituted epoxides like propylene (B89431) oxide, which can limit the achievable molecular weight. rsc.orgwiley.com

Catalyst Systems in Polyether Alcohol Synthesis and their Mechanistic Implications

The choice of catalyst is critical in polyether synthesis as it influences reaction rate, selectivity, and the properties of the final product. Various catalytic systems are employed, each with distinct mechanistic pathways.

Alkali Metal-Based Catalysts: Homogeneous basic catalysts like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) are widely used in industrial ethoxylation. ebrary.netresearchgate.net These catalysts deprotonate an initiator molecule (typically an alcohol) to generate a highly nucleophilic alkoxide. rsc.orgebrary.net This alkoxide then initiates the polymerization of the epoxide. While cost-effective, these catalysts can lead to a broad distribution of polymer chain lengths and the formation of byproducts like polyethylene glycol (PEG). acs.org The tendency of the counter-ion to promote side reactions decreases down the group, with cesium (Cs+) often yielding fewer byproducts than potassium (K+) or sodium (Na+). ebrary.net

Double-Metal Cyanide (DMC) Catalysts: DMC catalysts are highly active heterogeneous catalysts, often based on zinc-hexacyanocobaltate complexes. ebrary.netmdpi.com They are particularly effective for the polymerization of propylene oxide and allow for the production of polyether polyols with very low levels of unsaturation, a common side product in base-catalyzed reactions. ebrary.netmdpi.com The exact mechanism is complex but is believed to involve a coordination-insertion pathway. rsc.org

Organocatalysts: To avoid metal contamination in the final product, metal-free organocatalysts have gained prominence. Phosphazene "superbases," for example, can deprotonate alcohol initiators to create a bulky, non-coordinating phosphazenium cation paired with a highly reactive alkoxide anion. rsc.orgdntb.gov.ua This system mimics the features of anionic polymerization while offering excellent control. rsc.org N-Heterocyclic carbenes (NHCs) have also been explored as organocatalysts for the ROP of epoxides. dntb.gov.ua

| Catalyst System | Type | Mechanism | Key Characteristics |

|---|---|---|---|

| KOH, NaOH | Homogeneous, Basic | Anionic ROP | Cost-effective, widely used, can result in broad MWD and byproducts. ebrary.netacs.org |

| Double-Metal Cyanide (DMC) | Heterogeneous | Coordination-Insertion | High activity, produces polyols with low unsaturation, requires removal by filtration. ebrary.netmdpi.com |

| Phosphazene Bases | Homogeneous, Organocatalyst | Anionic ROP (Metal-Free) | High control, avoids metal contamination, forms highly reactive alkoxides. rsc.orgdntb.gov.ua |

| N-Heterocyclic Carbenes (NHCs) | Homogeneous, Organocatalyst | Anionic ROP (Metal-Free) | Effective for controlled polymerization of ethylene oxide. dntb.gov.ua |

Specific Synthetic Routes for 3,6,9,12-Tetraoxatricosan-1-ol and Related Long-Chain Polyols

The structure of 3,6,9,12-Tetraoxatricosan-1-ol is an undecyl alcohol molecule that has been extended with four ethylene oxide units. The most direct and common industrial method for its synthesis is the ethoxylation of the corresponding long-chain alcohol.

Synthesis via Ethoxylation of Alcohols

Ethoxylation is a specific type of alkoxylation where ethylene oxide is added to a substrate containing an active hydrogen, such as an alcohol. wikipedia.org For the synthesis of 3,6,9,12-Tetraoxatricosan-1-ol, the starting material is 1-undecanol (B7770649) (C₁₁H₂₃OH).

The reaction is typically carried out at elevated temperatures (e.g., 180 °C) and pressures, using a basic catalyst like potassium hydroxide (KOH). wikipedia.org The process unfolds as follows:

The catalyst deprotonates the 1-undecanol, forming an undecoxide anion (C₁₁H₂₃O⁻).

This highly nucleophilic alkoxide attacks an ethylene oxide molecule, opening the ring and forming a new, longer-chain alkoxide with a terminal oxyanion.

This new alkoxide then reacts with subsequent ethylene oxide molecules.

The process continues until, on average, four ethylene oxide units have been added per molecule of alcohol. The reaction is then terminated, typically by neutralization with an acid, to yield the final alcohol ethoxylate.

The reaction produces a mixture of oligomers with varying lengths of the poly(ethylene oxide) chain. The average number of ethoxy groups (in this case, four) is controlled by the stoichiometric ratio of ethylene oxide to the starting alcohol. researchgate.net The use of specialized catalysts can help achieve a narrower distribution of ethoxymers. acs.org This method is highly versatile for producing a wide range of nonionic surfactants by varying the starting alcohol and the degree of ethoxylation. acs.org

Approaches Utilizing Glycidol (B123203) Derivatives as Monomers

An alternative strategy for creating polyether polyols involves the use of glycidol and its derivatives as monomers. acs.org Glycidol is an epoxide that also contains a hydroxyl group. mdpi.com Direct polymerization of glycidol typically leads to hyperbranched polyglycerols because the hydroxyl group can act as a chain transfer agent, initiating new branches. acs.orgmdpi.com

To create linear polyether polyols, a protected form of glycidol is used, where the hydroxyl group is temporarily blocked. mdpi.commdpi.com Common protected monomers include 1-ethoxyethyl glycidyl (B131873) ether (EEGE). mdpi.com The anionic polymerization of these protected monomers, initiated by an alcohol, proceeds in a controlled manner to form a linear polyether backbone. researchgate.net After polymerization, the protecting groups are removed (e.g., by acidic hydrolysis) to reveal the pendant hydroxyl groups along the polymer chain. researchgate.net

While this method does not directly produce 3,6,9,12-Tetraoxatricosan-1-ol (which has a linear ether chain with a single terminal hydroxyl), it represents a powerful technique for synthesizing well-defined polyols with a high density of hydroxyl functionalities. acs.org Copolymers can also be created by polymerizing mixtures of different glycidyl ethers, allowing for precise control over the chemical and physical properties of the resulting polyether. acs.orgresearchgate.net

Post-Synthetic Functionalization Strategies for 3,6,9,12-Tetraoxatricosan-1-ol

The terminal primary hydroxyl group of 3,6,9,12-Tetraoxatricosan-1-ol is a versatile chemical handle for post-synthetic modification, enabling the introduction of various functional groups to tailor the molecule's properties for specific applications.

A prominent example of such functionalization is the synthesis of 23-mercapto-3,6,9,12-tetraoxatricosan-1-ol . nih.govrsc.org This transformation involves converting the terminal alcohol into a thiol (-SH) group. This is often achieved through a multi-step process, which may include:

Activation of the hydroxyl group (e.g., conversion to a tosylate or mesylate).

Nucleophilic substitution with a thiol-containing reagent (e.g., potassium thioacetate), followed by hydrolysis to yield the free thiol.

This specific thiol-functionalized derivative is valuable in materials science, particularly for anchoring to the surface of gold nanoparticles to confer biocompatibility and stability for in vitro and in vivo studies. nih.govmdpi.com

Other potential functionalization strategies for the terminal hydroxyl group include:

Esterification: Reaction with carboxylic acids or their derivatives (acyl chlorides, anhydrides) to form esters.

Etherification: Further reaction with epoxides or alkyl halides under basic conditions to extend the ether chain or add different alkyl groups.

Conversion to Amines: The alcohol can be converted into an amine through processes like reductive amination or by first converting it to a leaving group and then reacting with ammonia (B1221849) or an amine.

Sulfation: Reaction with sulfur trioxide or chlorosulfuric acid to produce an ethoxysulfate, a common type of anionic surfactant. wikipedia.org

These modifications allow for the creation of a diverse library of molecules based on the 3,6,9,12-Tetraoxatricosan-1-ol scaffold, expanding its utility in fields ranging from materials science to biomedical applications.

Synthesis of Thiolated Derivatives (e.g., 23-mercapto-3,6,9,12-tetraoxatricosan-1-ol) for Ligand Applications

The introduction of a terminal thiol (-SH) group onto 3,6,9,12-tetraoxatricosan-1-ol transforms it into a powerful ligand, particularly for binding to gold surfaces to form highly stable self-assembled monolayers (SAMs). nih.gov The resulting molecule, 23-mercapto-3,6,9,12-tetraoxatricosan-1-ol, combines the non-fouling properties of the OEG chain with the strong affinity of the thiol group for gold, making it an excellent choice for creating biocompatible interfaces for in vitro and in vivo studies. nih.gov The synthesis of this thiolated derivative typically involves the deprotection of a protected thiol precursor. Common synthetic strategies include the acidic hydrolysis of an acyl-protected thiol or the cleavage of a trityl-protected thiol.

One documented method involves refluxing the acyl-protected precursor, [11-(methylcarbonylthio)undecyl] tetra(ethylene glycol), in a 10% hydrochloric acid solution in methanol. nih.gov The reaction yields the desired product, 23-mercapto-3,6,9,12-tetraoxatricosan-1-ol, as a clear oil after extraction and purification. nih.gov An alternative approach utilizes a trityl-protected thiol, which is deprotected using trifluoroacetic acid in the presence of a silane (B1218182) scavenger like triisopropylsilane (B1312306) in a dichloromethane (B109758) solvent. rsc.org

These thiolated OEG molecules are extensively used as stabilizing ligands for gold nanoparticles and nanoclusters. nih.govmdpi.comresearchgate.net The OEG component provides a "stealth" effect, resisting the non-specific adsorption of proteins, while the long alkyl chain contributes to the stability of the monolayer on the nanoparticle surface. nih.govnih.gov

| Synthetic Route | Precursor | Reagents | Key Conditions | Reference |

| Acidic Hydrolysis | Acyl-protected Thiol | 10% HCl in Methanol | Reflux at 100 °C for 18 hours | nih.gov |

| Trityl Deprotection | Trityl-protected Thiol | Trifluoroacetic Acid, Triisopropylsilane | Stirred at room temperature for 5 hours | rsc.org |

Integration of Reactive End-Groups for Polymer Modification

The hydroxyl group of 3,6,9,12-tetraoxatricosan-1-ol and related OEG structures can be modified to introduce a wide range of reactive end-groups. These functionalized molecules can then act as initiators or monomers in polymerization reactions, allowing for the creation of advanced polymer architectures such as polymer brushes and block copolymers. escholarship.orgresearchgate.net These materials are of significant interest for applications in bioconjugation, surface patterning, and the development of smart biomaterials. escholarship.orgnih.gov

One strategy for polymer modification involves converting the terminal hydroxyl into an initiator for controlled radical polymerization techniques. For instance, an oligo(ethylene glycol) thiol can be reacted with α-bromoisobutyryl bromide to produce a surface-active initiator for Atom Transfer Radical Polymerization (ATRP). nih.gov This initiator can be anchored to a gold surface via its thiol group, enabling the "grafting from" synthesis of polymer brushes with oligo(ethylene glycol) side chains. researchgate.net

Another approach is to incorporate photoreactive groups. For example, a benzophenone (B1666685) group can be attached to an OEG chain, enabling photoinduced conjugation to biomolecules like proteins upon UV irradiation. escholarship.org Furthermore, monomers containing reactive groups, such as glycidyl methacrylate (B99206) (GMA) with its reactive epoxide ring, can be copolymerized with OEG-methacrylates. This creates polymers with built-in handles for the subsequent covalent attachment of proteins or other molecules. researchgate.netdoi.org

| Reactive End-Group | Integration Method | Application | Polymerization/Conjugation Technique | Reference |

| Bromo-isobutyrate | Esterification of terminal -OH | Polymer brush synthesis | Atom Transfer Radical Polymerization (ATRP) | nih.gov |

| Benzophenone | Attachment to OEG chain | Photo-conjugation to proteins | Photo-irradiation | escholarship.org |

| Epoxide (from GMA) | Copolymerization with OEGMA | Biomolecule immobilization | "Click" chemistry with amine groups | researchgate.netdoi.org |

Advanced Spectroscopic and Chromatographic Characterization of 3,6,9,12 Tetraoxatricosan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Hydrogen Environment Analysis

Proton NMR (¹H-NMR) spectroscopy of 3,6,9,12-Tetraoxatricosan-1-ol allows for the precise mapping of the hydrogen atoms throughout its aliphatic and ether backbone. The spectrum is characterized by distinct signals corresponding to the terminal methyl group of the undecyl chain, the repeating methylene (B1212753) units of both the alkyl and polyoxyethylene segments, the methylene group adjacent to the terminal hydroxyl function, and the hydroxyl proton itself.

The terminal methyl (CH₃) protons of the undecyl chain are expected to produce a triplet signal at approximately 0.88 ppm due to coupling with the adjacent methylene group. The methylene (CH₂) groups within the long alkyl chain will appear as a broad multiplet around 1.25 ppm. The methylene groups within the tetraethylene glycol moiety typically resonate in the region of 3.55 to 3.70 ppm, often as complex overlapping multiplets. The methylene group alpha to the terminal hydroxyl group (HO-CH₂-) is also expected within this region. A distinct signal, often a broad singlet, corresponding to the hydroxyl proton (-OH) can be observed, with its chemical shift being concentration and solvent dependent.

Table 1: Predicted ¹H-NMR Chemical Shifts for 3,6,9,12-Tetraoxatricosan-1-ol

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ (undecyl chain) | ~ 0.88 | Triplet |

| (CH₂)₉ (undecyl chain) | ~ 1.25 | Multiplet |

| O-CH₂ (undecyl chain) | ~ 3.40 | Triplet |

| O-CH₂-CH₂-O | ~ 3.55 - 3.70 | Multiplet |

| HO-CH₂- | ~ 3.70 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Backbone Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy complements the ¹H-NMR data by providing a detailed map of the carbon skeleton. Due to the symmetry within the repeating ethoxy units, some carbon signals may overlap.

The terminal methyl carbon of the undecyl group is anticipated to resonate at approximately 14 ppm. The internal methylene carbons of the long alkyl chain will produce a series of signals between 22 and 32 ppm. The carbons of the polyoxyethylene chain and the carbon adjacent to the terminal hydroxyl group are the most deshielded, appearing in the 61 to 73 ppm range. The presence of a chiral center can lead to distinct signals for otherwise chemically similar carbons. masterorganicchemistry.com

Table 2: Predicted ¹³C-NMR Chemical Shifts for 3,6,9,12-Tetraoxatricosan-1-ol

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (undecyl chain) | ~ 14.1 |

| (CH₂)₉ (undecyl chain) | ~ 22.7 - 31.9 |

| O-CH₂ (undecyl chain) | ~ 71.0 |

| O-CH₂-CH₂-O | ~ 70.0 - 72.6 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity Mapping

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment reveals scalar coupling between adjacent protons. For 3,6,9,12-Tetraoxatricosan-1-ol, this would show correlations between the methyl protons and the adjacent methylene protons of the undecyl chain, as well as between neighboring methylene protons throughout the entire molecule. This is crucial for tracing the connectivity of the alkyl and polyoxyethylene chains.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the ¹³C-NMR signals based on the more readily interpretable ¹H-NMR spectrum. For instance, the proton signals in the 3.55-3.70 ppm range can be directly linked to their corresponding carbon signals in the 61-73 ppm range, confirming the C-H connectivity within the ether and alcohol functionalities.

Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy techniques, such as FT-IR and NIR, provide valuable information about the functional groups present in a molecule and can be used for quantitative analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 3,6,9,12-Tetraoxatricosan-1-ol is dominated by absorptions corresponding to its characteristic functional groups. A strong, broad absorption band is expected in the region of 3600-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the terminal hydroxyl group; the broadening is a result of intermolecular hydrogen bonding. nih.gov

Strong C-H stretching vibrations from the numerous methylene and methyl groups are observed between 3000 and 2850 cm⁻¹. The most prominent feature for this molecule is the strong C-O-C stretching vibration of the ether linkages, which typically appears as a sharp, intense band around 1100 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for 3,6,9,12-Tetraoxatricosan-1-ol

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Hydrogen-bonded) | ~ 3600 - 3200 | Strong, Broad |

| C-H Stretch (Aliphatic) | ~ 3000 - 2850 | Strong |

| C-O-C Stretch (Ether) | ~ 1100 | Strong, Sharp |

Near-Infrared (NIR) Spectroscopy for Hydroxyl Group Quantification

Near-Infrared (NIR) spectroscopy is a powerful, non-destructive technique that can be used for the quantitative determination of specific functional groups, particularly the hydroxyl (-OH) group. The NIR region (typically 4000-10000 cm⁻¹ or 2500-1000 nm) contains overtone and combination bands of the fundamental vibrations observed in the mid-infrared range.

For 3,6,9,12-Tetraoxatricosan-1-ol, the first overtone of the O-H stretching vibration appears in the 7200-6600 cm⁻¹ (1400-1500 nm) region. A combination band involving the O-H stretch and bend is also observed around 4900 cm⁻¹ (2040 nm). The precise position and intensity of these bands are sensitive to hydrogen bonding. By creating a calibration model with standards of known hydroxyl concentration, NIR spectroscopy can be used to rapidly and accurately determine the hydroxyl value of 3,6,9,12-Tetraoxatricosan-1-ol samples. This method is often preferred in industrial settings for its speed and simplicity compared to wet chemical titration methods. thermofisher.com

Mass Spectrometry (MS) for Molecular Weight and Composition Determination

Mass spectrometry is a powerful technique for determining the molecular weight and structural characteristics of surfactants. bohrium.comnih.gov Different ionization methods are employed depending on the volatility and thermal stability of the analyte.

Electrospray ionization is a soft ionization technique ideal for analyzing thermally labile and non-volatile molecules like 3,6,9,12-Tetraoxatricosan-1-ol. littlemsandsailing.com It allows for the ionization of the intact molecule, providing direct information on its molecular weight and the distribution of its oligomers. In the analysis of polyethylene (B3416737) glycols (PEGs) and their derivatives, ESI tends to generate multiply charged ions, although for relatively low molecular weight compounds like 3,6,9,12-Tetraoxatricosan-1-ol (Molecular Weight: 348.5 g/mol ), singly charged species are predominant. pharmtech.comnih.gov

During analysis, the compound typically forms adducts with cations present in the solvent, most commonly sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺) ions. wordpress.com The resulting mass spectrum displays a characteristic pattern of peaks, each corresponding to a different number of ethylene (B1197577) oxide units, which reflects the polydispersity of the sample. For 3,6,9,12-Tetraoxatricosan-1-ol, which has a C₁₁ alkyl chain and four ethylene oxide units, the primary ion would be observed at m/z corresponding to C₁₉H₄₀O₅ plus the mass of the adduct ion. In-source collision-induced dissociation (CID) can be employed at higher cone voltages to induce fragmentation, providing valuable data for structural confirmation. littlemsandsailing.com

Table 1: Expected ESI-MS Adducts for 3,6,9,12-Tetraoxatricosan-1-ol

| Ion Species | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecule | 349.29 |

| [M+NH₄]⁺ | Ammonium Adduct | 366.32 |

| [M+Na]⁺ | Sodiated Adduct | 371.27 |

| [M+K]⁺ | Potassiated Adduct | 387.25 |

Note: m/z values are calculated based on the monoisotopic mass of the most common isotopes.

Gas chromatography-mass spectrometry is a cornerstone technique for the analysis of volatile and semi-volatile compounds. nih.gov While direct GC-MS analysis of long-chain alcohol ethoxylates like 3,6,9,12-Tetraoxatricosan-1-ol is challenging due to their low volatility and thermal instability, it is an effective method for analyzing related volatile products, such as starting materials or degradation products. nih.gov For instance, the analysis of the precursor undecyl alcohol or shorter-chain ethoxylates is feasible.

To analyze the intact molecule or its oligomers, derivatization is often required to increase volatility and thermal stability. The electron ionization (EI) mass spectra of similar, smaller tetraethylene glycol ethers available in databases like the NIST WebBook show characteristic fragmentation patterns. nist.govnist.gov These patterns typically involve the cleavage of C-O and C-C bonds within the polyether chain, yielding a series of fragment ions separated by 44 Da (the mass of an ethylene oxide unit, -CH₂CH₂O-). This information can be used to identify the structure of unknown ethoxylates or to confirm the composition of a sample.

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating complex mixtures of surfactants and assessing the purity of a specific compound. bohrium.com

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and quantifying non-ionic surfactants. anatrace.comanatrace.com Since compounds like 3,6,9,12-Tetraoxatricosan-1-ol lack a strong UV chromophore, detection can be achieved using universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). sielc.com

A common approach involves reversed-phase chromatography, typically using a C18 column. nih.gov The separation is achieved by eluting the sample with a gradient of a polar solvent (like water, often with a modifier like formic acid) and a nonpolar organic solvent (like acetonitrile (B52724) or methanol). sielc.comnih.gov This method effectively separates the oligomers based on the length of their ethoxy chain and can also separate the target compound from unreacted starting materials or other impurities. Purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Table 2: Illustrative HPLC Method Parameters for Alcohol Ethoxylate Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 2.1 mm x 50 mm, 2.1 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Programmed gradient from high A % to high B % |

| Flow Rate | 0.3 mL/min |

| Detector | ELSD, CAD, or Mass Spectrometer (MS) |

Note: This is a representative method; specific parameters may vary. nih.gov

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is a technique that separates molecules based on their hydrodynamic volume in solution. wikipedia.org It is particularly useful for characterizing polymers and oligomers, making it an ideal tool for analyzing the molecular weight distribution and polydispersity of alcohol ethoxylates. youtube.comyoutube.com

In a GPC system, the sample is dissolved in a suitable solvent (e.g., tetrahydrofuran (B95107) - THF) and passed through a column packed with porous gel beads. lcms.cz Larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying degrees and have a longer path, thus eluting later. youtube.com By calibrating the column with standards of known molecular weight (such as polystyrene), it is possible to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn) of the 3,6,9,12-Tetraoxatricosan-1-ol sample. This provides a comprehensive picture of the distribution of different ethoxamer species present. lcms.cz

Thermal Analysis Techniques for Material Stability and Transitions

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For a surfactant like 3,6,9,12-Tetraoxatricosan-1-ol, these methods provide critical information about its thermal stability and phase behavior.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. The TGA curve for a surfactant typically shows distinct stages of weight loss. mnkjournals.com An initial small weight loss may be attributed to the evaporation of residual water or solvents. Subsequent, more significant weight loss at higher temperatures corresponds to the thermal decomposition of the molecule. mnkjournals.com The temperature at which decomposition begins is a key indicator of the material's thermal stability. For polyether-based surfactants, decomposition often involves the breakdown of the ether linkages. mdpi.com Studies on similar surfactants show that thermal stability can be influenced by factors such as the presence of impurities or interactions with other components in a formulation. researchgate.netmdpi.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as its temperature is changed. This technique can detect phase transitions such as melting, crystallization, and glass transitions. For a liquid surfactant at room temperature, a DSC scan might reveal a glass transition at sub-ambient temperatures or crystallization and melting points if the sample is cooled and reheated. This information is valuable for understanding the physical state of the surfactant under different storage and use conditions.

Thermogravimetric Analysis (TGA) for Decomposition Behavior

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability and decomposition profile of a material. For 3,6,9,12-Tetraoxatricosan-1-ol, a TGA experiment would involve heating a small sample of the compound on a precision balance inside a furnace. The temperature would be increased at a constant rate, and the corresponding mass loss would be recorded.

The resulting TGA curve would plot the percentage of initial mass remaining against the temperature. The onset temperature of decomposition, the temperature of maximum decomposition rate (obtained from the derivative of the TGA curve), and the final residual mass would be key parameters determined from this analysis. This data would characterize the thermal stability of the molecule and indicate the temperature range at which it begins to degrade.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC is used to study thermal transitions, such as melting, crystallization, and glass transitions. When applied to 3,6,9,12-Tetraoxatricosan-1-ol, DSC analysis would reveal information about its phase behavior upon heating and cooling.

A DSC thermogram would show peaks corresponding to endothermic (heat-absorbing) or exothermic (heat-releasing) processes. For a pure sample of 3,6,9,12-Tetraoxatricosan-1-ol, one would expect to observe an endothermic peak corresponding to its melting point. The temperature at the peak of this transition and the enthalpy of fusion (the area under the peak) could be determined. If the compound were part of a polymeric system or an aggregate, DSC could also be used to identify glass transition temperatures, which appear as a step-like change in the baseline of the thermogram.

X-ray Diffraction (XRD) for Crystalline Order and Intercalation Studies (in composite materials)

X-ray Diffraction (XRD) is a powerful non-destructive technique for characterizing crystalline materials. It provides information on the crystal structure, phase, and orientation of a material. If 3,6,9,12-Tetraoxatricosan-1-ol exists in a crystalline or semi-crystalline form, XRD analysis would yield a diffraction pattern with a series of peaks at specific angles (2θ). The positions and intensities of these peaks are characteristic of the compound's crystal lattice structure.

In the context of composite materials, XRD is particularly useful for studying how 3,6,9,12-Tetraoxatricosan-1-ol might be incorporated into a host matrix, for example, through intercalation into layered materials. Changes in the diffraction pattern of the host material upon addition of the compound, such as shifts in the peak positions, would indicate the insertion of the molecules between the layers and allow for the calculation of the change in the interlayer spacing. This would provide insight into the nature of the interaction between 3,6,9,12-Tetraoxatricosan-1-ol and the host material at the atomic level.

Computational and Theoretical Investigations of 3,6,9,12 Tetraoxatricosan 1 Ol and Analogous Polyether Structures

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of polyether structures.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. wikipedia.org It has become a popular tool in chemistry for predicting molecular properties. scispace.comnih.gov DFT calculations can be used to determine the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's reactivity and electronic properties. For analogous polyether structures, DFT studies have shown that the distribution of these frontier orbitals can be localized on specific parts of the molecule, which dictates their electronic behavior. researchgate.net

DFT is also employed to predict various spectroscopic properties. For instance, theoretical vibrational spectra (infrared and Raman) can be calculated and compared with experimental data to confirm molecular structures. researchgate.netnih.gov While there can be discrepancies between theoretical and experimental results, these can often be addressed by applying scaling factors or using hybrid methods that combine computational data with experimental findings. nih.govspectroscopyonline.com Such calculations have been successfully applied to various organic molecules, including polyenes and polymers, to understand their vibrational modes. nih.gov

Table 1: Predicted Electronic Properties of a Model Polyether Alcohol using DFT

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.5 D |

Note: The values in this table are illustrative and based on typical DFT calculations for similar polyether structures. Actual values for 3,6,9,12-Tetraoxatricosan-1-ol would require specific calculations.

Quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby understanding the step-by-step process of a reaction. researchgate.net For polyether alcohols, this includes studying reactions such as etherification, oxidation, and polymerization.

For example, the formation of polyethers can occur through the reductive etherification of aldehydes and ketones in the presence of an alcohol. wiley.com Mechanistic studies can reveal the role of catalysts and the effect of reaction conditions on the efficiency and selectivity of such processes. wiley.com Similarly, the reaction of polyether polyols with isocyanates to form polyurethanes is a critical industrial process. acs.orgresearchgate.netuni-miskolc.hu Computational studies can model the reaction pathways, including the formation of urethane (B1682113) linkages and potential side reactions, providing insights that can help optimize reaction conditions and control polymer properties. researchgate.netuni-miskolc.hu The acid-catalyzed cyclization of epoxy alcohols to form tetrahydropyrans, a common motif in polyether natural products, has also been investigated using computational methods to understand the stereoselectivity of the reaction. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing the study of conformational changes and intermolecular interactions over time. nih.govdovepress.com

The conformation of a polyether chain, such as that in 3,6,9,12-tetraoxatricosan-1-ol, is highly flexible and depends on its environment (e.g., in bulk, in solution, or at an interface). MD simulations can track the positions and movements of all atoms in the molecule, revealing the preferred conformations and the dynamics of conformational changes. researchgate.netaip.org

Table 2: Conformational Properties of a Polyether Chain in Different Solvents from MD Simulations

| Solvent | Average Radius of Gyration (Å) | Predominant Dihedral Angle |

| Water | 8.5 | gauche |

| Chloroform | 9.2 | trans |

| n-Heptane | 10.1 | trans |

Note: This table presents hypothetical data based on general findings for polyethers to illustrate the impact of the environment on conformation.

MD simulations are particularly powerful for studying how molecules interact with each other and with their surroundings. rsc.orgusq.edu.au For amphiphilic molecules like 3,6,9,12-tetraoxatricosan-1-ol, which has both a hydrophilic polyether chain and a hydrophobic alkyl tail, these interactions can lead to self-assembly into organized structures like micelles or layers. mdpi.com

Simulations can reveal the detailed molecular arrangements in these assemblies, including the orientation of the molecules and the nature of the intermolecular forces (e.g., hydrogen bonds, van der Waals interactions). nih.gov The process of self-assembly itself can be studied, providing insights into the mechanisms of micelle formation or the aggregation of polymers. nih.govrsc.orgnih.govresearchgate.net For example, simulations have shown that the self-assembly of polymers can be induced by changes in the environment, such as freezing of the solvent. rsc.org The interactions between polyether chains and other molecules, such as drugs or surfactants, can also be investigated to understand their behavior in complex formulations. dovepress.comnih.gov

Predictive Modeling for Structure-Property and Structure-Activity Relationships

Predictive modeling techniques, such as Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, aim to correlate the chemical structure of a molecule with its physical properties or biological activity. science.govnih.govresearchgate.netnih.gov These models use molecular descriptors, which are numerical representations of a molecule's structure, to develop mathematical equations that can predict the properties of new, untested compounds. nih.gov

For polyethers, QSPR models can be developed to predict properties like boiling point, viscosity, and dielectric constant. nih.gov Machine learning approaches are increasingly being used to build these models, which can handle large datasets and complex relationships. nih.govacs.org For example, a QSPR model could predict the dielectric constant of a polymer based on descriptors related to its molecular weight and the number of polar groups. nih.gov

Similarly, QSAR models can be used to predict the biological activity of polyether compounds, such as their antimicrobial or antitumor properties. mdpi.com These models can help in the design of new compounds with enhanced activity by identifying the key structural features that are important for a particular biological effect. mdpi.com

Quantitative Structure-Activity Relationships (QSARs) for Environmental Fate

Quantitative Structure-Activity Relationships (QSARs) are computational models that relate the chemical structure of a molecule to its properties, such as its environmental fate and effects. ecetoc.orgresearchgate.net These models are valuable tools for assessing chemicals, especially in the early stages of development, by providing a cost-effective and rapid method for screening potential new structures. ecetoc.org For surfactants like 3,6,9,12-Tetraoxatricosan-1-ol, QSARs can predict key parameters related to their environmental persistence, including biodegradability. ecetoc.orgresearchgate.net

The development of a QSAR model involves measuring a specific endpoint for a range of chemicals and correlating it with calculated or measured physico-chemical properties, known as descriptors. ecetoc.org For predicting the environmental fate of polyether structures, relevant descriptors often include hydrophobicity (log Kow), molecular weight, and the presence of specific functional groups. ecetoc.orgacs.org A crucial aspect of polyether alcohols is their susceptibility to biodegradation. Studies have shown that for non-ionic surfactants, QSARs can be adapted from those developed for non-surfactants to predict acute toxicity, suggesting a common mechanism of action. ecetoc.org

Research into the biodegradability of polymers has identified key structural features that influence their environmental persistence. A meta-analysis and subsequent machine learning model developed for a diverse set of 74 polymers found that the polyether substructure (R-O-R) positively influenced aerobic biodegradation in aquatic environments. acs.orgresearchgate.net Conversely, factors such as high molecular weight and the presence of aromatic rings were found to negatively impact biodegradability. acs.orgresearchgate.net While specific QSAR models developed exclusively for 3,6,9,12-Tetraoxatricosan-1-ol are not prevalent in public literature, the principles derived from studies on analogous linear alkyl ethoxylates and polyethylene (B3416737) glycols (PEGs) are applicable. acs.orgmdpi.com These general models provide a framework for estimating the environmental behavior of such polyether alcohols. oup.com

The table below summarizes key structural descriptors and their general influence on the biodegradability of polyether-like structures, as determined by various QSAR and meta-analysis studies.

| Structural Descriptor | Influence on Biodegradability | Rationale/Mechanism | Relevant Analogs |

| Polyether Backbone (R-O-R) | Positive | The ether linkages are susceptible to enzymatic cleavage by various microorganisms. acs.orgresearchgate.net | Polyethylene Glycol (PEG), Polypropylene (B1209903) Glycol (PPG) acs.org |

| High Molecular Weight | Negative | Larger molecules may have difficulty passing through cell membranes, limiting microbial uptake and degradation. acs.orgresearchgate.net | Polycaprolactone (PCL), Polyethylene Glycol (PEG) acs.org |

| Alkyl Chain Branching | Negative | Steric hindrance from branching can impede enzyme access to the polymer backbone. researchgate.netmdpi.com | Branched Alkyl Ethoxylates mdpi.com |

| Aromatic Groups | Negative | The stability of aromatic rings makes them generally more resistant to microbial degradation compared to aliphatic chains. acs.orgpnas.org | Aromatic Polyesteramides acs.org |

| Hydrophilicity (Ether Content) | Positive | Increased water solubility can enhance the availability of the polymer to aquatic microorganisms. pnas.org | Polyethylene Glycol (PEG) |

Computational Approaches to Adsorption Mechanisms on Surfaces

Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide atomic-level insights into the adsorption mechanisms of molecules on various surfaces. rsc.orgnih.gov These in silico studies are crucial for understanding how polyether structures like 3,6,9,12-Tetraoxatricosan-1-ol interact with environmental interfaces such as minerals, metals, and carbon-based materials. rsc.orgresearchgate.netresearchgate.net

Simulations of polyethylene glycol (PEG), a structural analog of the hydrophilic portion of 3,6,9,12-Tetraoxatricosan-1-ol, have been extensively studied. DFT and MD simulations of PEG adsorption on the anatase TiO₂(101) surface revealed that the process is governed by a complex interplay of enthalpies and entropies. rsc.orgrsc.org Key factors include the adsorption enthalpy of the PEG head group, inter-chain interactions, and solvation energies. rsc.org A significant finding is that surface coverage decreases as the polymer chain length increases, a phenomenon attributed to the entropic penalty of confining a longer, more flexible chain to a surface. rsc.orgrsc.org For instance, the most stable coverage for a PEG with 10 carbons was found to be 0.75 monolayer (ML), which declined for longer chains. rsc.orgrsc.org

The nature of the surface itself plays a critical role in the adsorption process. MD simulations showed that PEG can spontaneously adsorb onto graphene and carbon nanotubes. researchgate.nettubitak.gov.tr This adsorption is strong enough to break the hydrogen bonds of the PEG hydration layer, driven by favorable π-π stacking interactions, particularly when functionalized with an anchor like pyrene (B120774). researchgate.nettubitak.gov.tr On metallic surfaces, such as Fe(110), MD simulations have been used to determine adsorption energies and the stable configurations of PEG, which are important for applications like corrosion inhibition. researchgate.net Similarly, studies on clay minerals show that polyethers can adsorb onto and between mineral layers, with kinetics showing a rapid initial uptake followed by a slower process controlled by the exposure of active sites. mdpi.com

The following table presents findings from various computational studies on the adsorption of analogous polyether structures on different surfaces.

| Adsorbate (Analog) | Surface (Substrate) | Computational Method | Key Findings & Adsorption Energies |

| Polyethylene Glycol (PEG) | Anatase TiO₂(101) | DFT, MD | Stable coverage decreases with increasing chain length due to entropic loss (0.75 ML for 10C PEG). rsc.orgrsc.org |

| Pyrene-PEG | Graphene | MD | Spontaneous adsorption driven by strong π-π interactions between the pyrene anchor and graphene. researchgate.net |

| Polyethylene Glycol (PEG) | Fe(110) Surface | MD | The molecule adsorbs onto the iron surface, with calculated adsorption energies indicating a stable interaction. researchgate.net |

| Pyrene-PEG (PEG₅₀₀₀) | Single-Walled Carbon Nanotube | MD | Longer chains exhibit steric hindrance, reducing the adsorption rate compared to shorter chains (PEG₂₀₀₀). tubitak.gov.tr |

| Polyetheramine (PEA) | Montmorillonite Clay | Experimental/Kinetic Models | Adsorption occurs in a single layer between mineral sheets; equilibrium adsorption capacity predicted at 102.04 mg/g. mdpi.com |

| Dihydrogen Phosphate | Modified Polyether Sulfone | DFT | Adsorption energy calculated to be 22.5 kJ/mol, indicating a chemisorption process. mdpi.com |

Machine Learning Models for Polymer Degradation Prediction

Machine learning (ML) is emerging as a powerful tool for predicting the degradation and stability of polymers, offering a way to screen novel materials and formulations efficiently. easychair.orgnih.gov By training algorithms on large datasets, ML models can identify complex patterns and relationships between a polymer's structure, processing conditions, and its subsequent degradation behavior. easychair.orgmdpi.com These predictive models are increasingly being applied to forecast biodegradability, thermal degradation, and chemical stability. acs.orgnih.govmdpi.com

In the context of environmental fate, ML models have been developed to predict polymer biodegradation. acs.orgresearchgate.net One such model, built using a dataset of 74 different polymers, successfully predicted aerobic biodegradation in aquatic environments with a high coefficient of determination (R² test score of 0.66). acs.orgresearchgate.net A key insight from this model was the identification of important molecular features; the substructure R-O-R, characteristic of polyethers like 3,6,9,12-Tetraoxatricosan-1-ol, was found to positively influence biodegradation. acs.orgresearchgate.net Other research has also leveraged ML to predict biodegradability from chemical structure, achieving accuracies over 82% and confirming that backbone ether groups tend to improve degradation rates. pnas.org

Beyond biodegradation, ML can predict other forms of degradation. Artificial neural networks (ANNs) have been used to model the thermal degradation of polymers like poly(vinyl alcohol) (PVA) based on thermogravimetric analysis (TGA) data. mdpi.com These models can accurately predict weight loss as a function of temperature and heating rate, achieving correlation coefficients as high as 99.2%. mdpi.com Similar approaches have been applied to predict the chemical stability of amorphous solid dispersions prepared by hot-melt extrusion, with models reaching accuracies of 96.0%. nih.gov Feature importance analysis in these models often reveals that specific molecular fingerprints, along with material and processing attributes, are critical for accurate predictions. nih.gov

The table below details several machine learning models developed to predict various aspects of polymer degradation.

| Model Type | Predicted Property | Polymer Class/Analog | Key Features/Descriptors | Model Performance |

| Random Forest, XGBoost | Aerobic Biodegradation | Diverse Polymers (incl. Polyethers) | Morgan fingerprints, thermal decomposition temp (Td), R-O-R substructure. acs.orgresearchgate.net | R² = 0.66 acs.orgresearchgate.net |

| Random Forest, Linear Regression | Biodegradability | Polyesters, Polycarbonates | Chemical structure descriptors, backbone ether groups. pnas.org | Accuracy > 82% pnas.org |

| Artificial Neural Network (ANN) | Thermal Degradation | Poly(vinyl alcohol) (PVA) | Heating rate, degradation temperature. mdpi.com | Correlation Coefficient = 99.2% mdpi.com |

| XGBoost | Chemical Stability | Diverse APIs in Polymers | Extended-connectivity fingerprints (ECFP), drug loading, polymer properties. nih.gov | Accuracy = 96.0% nih.gov |

| Decision Tree | Unconfined Compressive Strength | Biopolymer-treated Soil | Not specified | R² > 0.99 mdpi.com |

Interactions in Supramolecular Assemblies and Advanced Materials Applications Non Clinical Focus

Role as Ligands and Stabilizers in Nanoparticle Synthesis

Derivatives of 3,6,9,12-Tetraoxatricosan-1-ol, particularly its thiol-terminated analogue, are effective ligands in the synthesis and stabilization of nanoparticles. The thiol group provides a strong anchor to metal surfaces, while the polyether and alkyl chains impart stability and influence the nanoparticle's interaction with its environment.

Synthesis of Gold Nanoclusters Stabilized by 3,6,9,12-Tetraoxatricosan-1-ol Derivatives

The synthesis of gold nanoclusters often employs thiol-containing ligands to control growth and prevent aggregation. While direct studies on 3,6,9,12-Tetraoxatricosan-1-thiol are not prevalent, the principles of gold nanocluster synthesis with long-chain thiols and thiolated polyethylene (B3416737) glycols provide a strong framework for understanding its role. In a typical one-pot synthesis, a gold salt such as chloroauric acid (HAuCl₄) is reduced in the presence of the thiol ligand. nih.gov The thiol derivative of 3,6,9,12-Tetraoxatricosan-1-ol would act as a stabilizing agent, capping the nascent gold clusters and preventing their uncontrolled growth into larger nanoparticles.

The final size of the nanoclusters is influenced by the gold-to-thiol ratio. researchgate.net A higher concentration of the thiol ligand generally leads to smaller and more monodisperse nanoclusters due to the increased availability of capping agents to stabilize the growing particles. researchgate.net The long alkyl chain of the ligand would contribute to the solubility of the nanoclusters in nonpolar solvents, while the tetraethylene glycol moiety would enhance their stability in more polar environments. The synthesis can be carried out using various reducing agents, with sodium borohydride being a common choice. nih.gov

| Parameter | Influence on Gold Nanocluster Synthesis | Relevant Findings for Structurally Similar Ligands |

| Gold-to-Thiol Ratio | Controls the final size of the nanoclusters. | Higher thiol concentration leads to smaller, more monodisperse nanoparticles. researchgate.net |

| Ligand Structure | The alkyl chain provides solubility in organic media, while the PEG chain offers stability in polar environments and biocompatibility. | Thiolated PEGs are effective stabilizers for gold nanoparticles. nih.gov |

| Reducing Agent | Initiates the reduction of gold ions to form nanoclusters. | Sodium borohydride is a commonly used reducing agent in such syntheses. nih.gov |

Formation and Characterization of Self-Assembled Monolayers (SAMs) on Metal Surfaces

Thiol derivatives of long-chain molecules readily form self-assembled monolayers (SAMs) on gold surfaces. rsc.org A thiol derivative of 3,6,9,12-Tetraoxatricosan-1-ol would be expected to form a densely packed and highly ordered monolayer on a Au(111) surface. rsc.orgkeio.ac.jp The sulfur atoms of the thiol headgroups would chemisorb onto the gold substrate, while the long alkyl chains would align and pack closely due to van der Waals interactions, and the terminal tetraethylene glycol units would be exposed at the surface.

The formation of these SAMs can be characterized by various surface-sensitive techniques. X-ray photoelectron spectroscopy (XPS) can confirm the chemical composition of the monolayer and the binding of sulfur to the gold surface. bwise.kr Ellipsometry can be used to measure the thickness of the monolayer, which would be expected to correspond to the length of the molecule in a tilted orientation. beilstein-journals.org Scanning tunneling microscopy (STM) can provide atomic-scale images of the monolayer, revealing the packing arrangement of the molecules, which for similar long-chain alkanethiols on Au(111) is often a (√3 × √3)R30° or a c(4 × 2) superlattice structure. rsc.orgkeio.ac.jp The presence of the oligo(ethylene glycol) units at the terminus of the molecules in the SAM can impart protein resistance to the surface. uni-tuebingen.de

| Technique | Information Obtained | Expected Observations for SAMs of 3,6,9,12-Tetraoxatricosan-1-thiol |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states. | Presence of C, O, S, and Au peaks, with the S 2p peak indicating chemisorption to gold. bwise.kr |

| Ellipsometry | Monolayer thickness. | A uniform thickness consistent with a densely packed monolayer of the tilted molecules. beilstein-journals.org |

| Scanning Tunneling Microscopy (STM) | Surface morphology and molecular packing. | Ordered domains with a characteristic packing structure, such as (√3 × √3)R30° or c(4 × 2). rsc.orgkeio.ac.jp |

Influence of Polyether Ligand Structure on Nanoparticle Stability and Dispersibility

The structure of the polyether ligand plays a crucial role in the stability and dispersibility of nanoparticles. The oligo(ethylene glycol) (OEG) moiety in 3,6,9,12-Tetraoxatricosan-1-ol derivatives provides steric stabilization, preventing the nanoparticles from aggregating. nih.gov The length of the OEG chain can influence the degree of stability, with longer chains generally providing better protection against aggregation in various media, including solutions with high ionic strength. nih.govbohrium.com

The hydrophilic nature of the tetraethylene glycol unit enhances the dispersibility of the nanoparticles in aqueous and polar solvents. mdpi.com This is particularly important for biomedical applications where stability in physiological conditions is required. Furthermore, the OEG chains can create a hydration layer around the nanoparticle, which is believed to be a key factor in resisting nonspecific protein adsorption. uni-tuebingen.de The combination of a long alkyl chain and a hydrophilic polyether headgroup in ligands derived from 3,6,9,12-Tetraoxatricosan-1-ol would result in amphiphilic nanoparticles with tunable solubility and interfacial properties.

Integration into Polymer and Composite Systems

The hydroxyl group of 3,6,9,12-Tetraoxatricosan-1-ol allows for its integration into various polymer systems, either as a monomeric unit or as a functional additive.

As Monomers or Precursors for Polyurethane and Polyester (B1180765) Synthesis

3,6,9,12-Tetraoxatricosan-1-ol can serve as a monofunctional alcohol in the synthesis of polyurethanes and polyesters. In polyurethane synthesis, the hydroxyl group can react with isocyanate groups to form urethane (B1682113) linkages. acs.org When reacted with a diisocyanate and a diol, it can act as a chain terminator, controlling the molecular weight of the resulting polymer. Alternatively, if chemically modified to have two reactive groups (e.g., by converting the terminal hydroxyl to another functional group), it could be incorporated as a soft segment in the polymer backbone. The presence of the long alkyl chain and the flexible polyether sequence would impart flexibility and hydrophobicity to the polyurethane.

Similarly, in polyester synthesis, the hydroxyl group can undergo esterification with a carboxylic acid or its derivative. Its incorporation would introduce a long, flexible side chain, potentially lowering the glass transition temperature and increasing the hydrophobicity of the polyester. The use of poly(tetramethylene glycol) units, which are structurally related to the polyether part of the target molecule, as flexible spacers in polyesters has been shown to influence their thermal behavior and liquid crystalline properties. kpi.ua

As Plasticizers or Compatibilizers in Polymer Blends and Nanocomposites

The molecular structure of 3,6,9,12-Tetraoxatricosan-1-ol, with its distinct polar (tetraethylene glycol) and nonpolar (alkyl chain) segments, makes it a candidate for use as a plasticizer or a compatibilizer in polymer blends.

As a plasticizer, it can be incorporated into a polymer matrix, such as poly(vinyl chloride) (PVC), to increase its flexibility and reduce its brittleness. bausano.com The long alkyl chain would interact with the polymer chains, while the polar headgroup could provide additional interactions. Polyethylene glycols and their derivatives are known to be effective plasticizers for certain polymers. nih.gov

In immiscible polymer blends, a molecule with an amphiphilic nature can act as a compatibilizer, locating at the interface between the two phases and reducing the interfacial tension. This leads to a finer and more stable morphology and improved mechanical properties of the blend. youtube.com The long alkyl chain of 3,6,9,12-Tetraoxatricosan-1-ol could be miscible with a nonpolar polymer, while the tetraethylene glycol segment could interact favorably with a more polar polymer, thus bridging the two phases. Amphiphilic polymer conetworks based on tetra-poly(ethylene glycol) and tetra-poly(ε-caprolactone) have been developed, demonstrating the utility of combining these different polymer segments to create materials with unique interfacial properties. mdpi.com

Surface Activity and Surfactant Properties of Polyether Alcohols

3,6,9,12-Tetraoxatricosan-1-ol, a member of the polyoxyethylene alkyl ether class of non-ionic surfactants, exhibits significant surface activity. This property arises from its amphiphilic molecular structure, which consists of a hydrophilic poly(ethylene glycol) chain and a hydrophobic alkyl chain. This dual nature drives the molecules to accumulate at interfaces, such as the air-water or oil-water interface, thereby altering the interfacial properties.

Mechanisms of Surface Tension Reduction and Interfacial Phenomena

The presence of 3,6,9,12-Tetraoxatricosan-1-ol in an aqueous solution leads to a reduction in surface tension. The hydrophobic alkyl tails of the surfactant molecules have a low affinity for the polar water molecules and are consequently expelled from the bulk water phase to the surface. At the air-water interface, these hydrophobic tails orient themselves towards the air, while the hydrophilic polyether heads remain in the water phase. This arrangement disrupts the cohesive hydrogen bonding network of water molecules at the surface, which is responsible for the high surface tension of pure water. The result is a decrease in the energy required to expand the surface, and thus a lower surface tension.

The effectiveness of a surfactant in reducing surface tension is a key indicator of its performance. For instance, ethoxylates based on short-chain alcohols can reduce the surface tension of water from 72 mN/m to below 30 mN/m. windows.net The structure of the surfactant, including the length of both the hydrophobic tail and the hydrophilic headgroup, plays a crucial role in its ability to reduce surface tension and in other interfacial phenomena such as emulsification, where the surfactant stabilizes a mixture of immiscible liquids like oil and water. mdpi.comresearchgate.net

Investigation of Micellar Aggregation and Critical Micelle Concentration (CMC)

At low concentrations in an aqueous solution, 3,6,9,12-Tetraoxatricosan-1-ol exists as individual molecules (monomers). However, as the concentration increases, a point is reached where the monomers begin to self-assemble into organized structures known as micelles. This spontaneous process is referred to as micellar aggregation. In these aggregates, the hydrophobic alkyl tails are sequestered in the core, away from the water, while the hydrophilic polyether head groups form a shell that interacts with the surrounding water molecules.

The concentration at which micelle formation begins is a fundamental property of a surfactant known as the Critical Micelle Concentration (CMC). wikipedia.org Above the CMC, the surface tension of the solution remains relatively constant, as any additional surfactant molecules added to the system preferentially form more micelles rather than populating the interface. kibron.com The CMC is a critical parameter as it dictates the concentration at which the surfactant's properties, such as detergency and solubilization, become most effective. The CMC value is influenced by factors such as the length of the hydrophobic alkyl chain, the length of the hydrophilic polyoxyethylene chain, temperature, and the presence of electrolytes. wikipedia.org For non-ionic surfactants like polyoxyethylene alkyl ethers, the CMC is influenced by the balance between the hydrophobic and hydrophilic portions of the molecule. nih.gov

| Property | Description | Significance |

| Surface Tension Reduction | The lowering of the surface tension of a liquid, such as water, due to the adsorption of surfactant molecules at the air-liquid interface. | Essential for wetting, foaming, and emulsification processes. |

| Micellar Aggregation | The self-assembly of surfactant monomers into organized structures (micelles) in a solution above a certain concentration. | Enables the solubilization of poorly soluble substances and is fundamental to detergency. |

| Critical Micelle Concentration (CMC) | The specific concentration of a surfactant at which micelles begin to form in a solution. | A key parameter that indicates the onset of maximum surfactant efficiency for various applications. |

Role in Supramolecular Chemistry (e.g., Host-Guest Chemistry, Macrocycle Formation)

In the context of host-guest chemistry, the flexible polyether chain can act as a host for various guest molecules or ions. The oxygen atoms in the ether linkages can form coordination bonds with metal cations, similar to the behavior of crown ethers. mdpi.com This ability to form stable complexes is a cornerstone of host-guest chemistry, enabling applications in areas such as ion sensing and transport. mdpi.com The hydrophobic alkyl chain can also contribute to the formation of hydrophobic pockets within larger supramolecular assemblies, allowing for the encapsulation of non-polar guest molecules.

Furthermore, oligo(ethylene glycol) derivatives, which constitute the hydrophilic part of 3,6,9,12-Tetraoxatricosan-1-ol, are frequently used as flexible linkers in the synthesis of macrocyclic structures. nih.govresearchgate.netacs.org Macrocycles are large ring-shaped molecules that are of significant interest in various fields, including medicine and materials science, due to their unique recognition and binding properties. The polyether chain imparts solubility and conformational flexibility to the resulting macrocycle. The synthesis of these complex structures can be facilitated by the template effect of metal ions that coordinate to the polyether chain, guiding the cyclization reaction. mdpi.com

While specific examples of 3,6,9,12-Tetraoxatricosan-1-ol being used in these applications are not detailed in the provided search results, the general principles of supramolecular chemistry strongly suggest its potential utility in these areas based on the known reactivity and properties of its constituent chemical moieties.

| Supramolecular Application | Role of Polyether Alcohol Structure | Potential Functionality |

| Host-Guest Chemistry | The polyoxyethylene chain can act as a host for cations and other guest molecules. | Ion recognition, sensing, and transport; Encapsulation of small molecules. |

| Macrocycle Formation | The oligo(ethylene glycol) unit serves as a flexible and soluble building block for large ring structures. | Creation of novel receptors for molecules and ions; Development of new materials with specific binding properties. |

Structure Activity and Structure Property Relationships of 3,6,9,12 Tetraoxatricosan 1 Ol Homologs and Analogs

Influence of Polyether Chain Length on Molecular Conformation and Intermolecular Interactions

The length of the polyether chain in homologs of 3,6,9,12-Tetraoxatricosan-1-ol, which are part of the broader family of polyethylene (B3416737) glycol (PEG) ethers, significantly dictates their molecular conformation and how they interact with their environment and each other.

Molecular Conformation: In aqueous solutions, PEG chains adopt a helical conformation. aip.org This structure is a result of the preference for a gauche conformation around the OCCO dihedral angles, which is compatible with the hydrogen-bonding network of water. aip.org The ethylene (B1197577) groups are hydrophobic, while the ether oxygens are hydrophilic and can form hydrogen bonds with water. aip.org The flexibility and mobility of the PEG chain lead to a large number of possible conformations, which is thermodynamically favorable. ekb.eg As the chain length increases, the polymer's hydrodynamic radius in solution increases substantially, often appearing much larger than its actual molecular weight would suggest. ekb.eg For instance, a PEGylated antibody fragment with a calculated molecular weight of around 50 kDa can exhibit an apparent molecular weight of 670 kDa due to the chain's flexibility and its ability to bind water molecules. ekb.eg

Intermolecular Interactions: The length of the polyether chain influences several types of intermolecular interactions:

Hydrogen Bonding: The repeating ether units (–CH2CH2O–) provide sites for hydrogen bonding with water and other protic molecules. aip.org The ability of each ethylene glycol unit to strongly associate with two water molecules contributes to the high water solubility of shorter-chain PEG ethers. ekb.eg

Hydrophobic Interactions: The ethylene groups in the backbone contribute to hydrophobic character. aip.org In aqueous environments, this leads to the tendency of the non-polar parts of the molecules to aggregate. researchgate.net

Van der Waals Forces: Longer chains provide more surface area for van der Waals interactions, which can influence properties like boiling point and viscosity.

The interplay between these interactions is critical. For example, while the ether oxygens promote water solubility, the hydrophobic nature of the ethylene backbone can lead to a decrease in water solubility at higher temperatures, a phenomenon known as lower critical solution temperature (LCST) behavior, particularly in longer chain or modified polyethers. mdpi.com

Interactive Data Table: Effect of Polyether Chain Length on Physical Properties

| Property | Effect of Increasing Chain Length | Primary Influencing Factors |

| Water Solubility | Generally high, but can decrease at higher temperatures for longer chains. mdpi.com | Hydrogen bonding of ether oxygens with water. aip.orgekb.eg |

| Hydrodynamic Radius | Increases significantly. ekb.eg | Chain flexibility and association with water molecules. ekb.eg |

| Viscosity | Increases. | Increased intermolecular forces and chain entanglement. |

| Melting Point | Increases (for solid PEGs). acs.org | Stronger intermolecular forces. |

Impact of Terminal and Internal Functional Groups on Chemical Reactivity

Functional groups, both at the terminals and within the polyether chain of 3,6,9,12-Tetraoxatricosan-1-ol analogs, are the primary centers of chemical reactivity. libretexts.orgsolubilityofthings.com

The terminal hydroxyl (–OH) group in 3,6,9,12-Tetraoxatricosan-1-ol is a key site for chemical modification. Alcohols are versatile functional groups that can undergo a variety of reactions: solubilityofthings.compressbooks.pub

Esterification: Reaction with carboxylic acids to form esters. solubilityofthings.com

Etherification: Further reaction with epoxides or alkyl halides to extend the polyether chain or add different alkyl groups.

Oxidation: Oxidation to aldehydes or carboxylic acids, depending on the reaction conditions. pressbooks.pub

Deprotonation: In the presence of a strong base, the hydroxyl group can be deprotonated to form a more reactive alkoxide. pressbooks.pub

The reactivity of the hydroxyl group can be influenced by the surrounding molecular structure. For instance, steric hindrance from bulky neighboring groups can reduce its accessibility and reaction rates. The hydroxyl group itself is considered a poor leaving group in nucleophilic substitution reactions; however, its reactivity can be enhanced by protonation to form water, which is a much better leaving group. pressbooks.pub

Internal functional groups, though not present in the basic structure of 3,6,9,12-Tetraoxatricosan-1-ol, can be incorporated into its analogs to impart specific properties. For example, introducing amide or ester linkages within the polyether chain would create sites susceptible to hydrolysis, affecting the molecule's stability and degradation profile. The presence of a carbonyl group (C=O) in aldehydes and ketones introduces an electrophilic center, making it a target for nucleophilic attack. solubilityofthings.com

Correlation between Polyether Architecture and Polymer Degradation Characteristics